Phenylboronic acid
Overview
Description
Phenylboronic acid, also known as benzeneboronic acid, is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white to yellow powder that is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .
Synthesis Analysis
Phenylboronic acid can be synthesized using various methods. One of the most common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This planar compound has idealized C2V molecular symmetry . The boron atom is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis
Phenylboronic acid participates in numerous cross-coupling reactions where it serves as a source of a phenyl group . It can readily bind with carbohydrates in water, reacting with 1,2-diols through a reversible covalent condensation pathway .Physical And Chemical Properties Analysis
Phenylboronic acid is a white to light yellow crystal powder . It is insoluble in water and benzene, but easily soluble in ether and methanol . When exposed to air or under heating conditions, it is easy to dehydrate and form a three-molecular polymer .Scientific Research Applications
Antitumor Effects
Phenylboronic acid has demonstrated significant antitumor effects. Marasović et al. (2017) studied the cytotoxic activity of phenylboronic acid on various cancer and non-cancer cell lines. They found that phenylboronic acid slowed the growth of tumor cell lines, particularly when administered intraperitoneally or orally (Marasović et al., 2017).
Drug Delivery Systems
PBA-based nanoparticles have been extensively used in drug delivery, especially for glucose-responsive systems. Ma and Shi (2014) discussed the synthesis and applications of PBA-based glucose-responsive materials in drug delivery. They noted the potential of these materials in constructing systems for insulin delivery, highlighting their utility in diabetes treatment (Ma & Shi, 2014).
Diagnostic Applications
PBA's unique chemistry allows for its interaction with various carbohydrates, making it useful in diagnostic applications. Sanjoh et al. (2014) focused on the interaction of PBA with sialic acid, exploring its potential in drug delivery applications and as a basis for analytical tools (Sanjoh et al., 2014).
Catalyst in Organic Synthesis
PBA has been used as a catalyst in organic synthesis. Nemouchi et al. (2012) described phenylboronic acid as a non-toxic catalyst for the efficient synthesis of tetrahydrobenzo[b]pyrans, highlighting its environmental friendliness and operational simplicity (Nemouchi et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
phenylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITXNWTGFUOAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2 | |
Record name | phenylboronic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Phenylboronic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059179 | |
Record name | Boronic acid, phenyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9059179 | |
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Molecular Weight |
121.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to off-white hygroscopic solid; [Acros Organics MSDS] | |
Record name | Benzeneboronic acid | |
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Vapor Pressure |
0.00000856 [mmHg] | |
Record name | Benzeneboronic acid | |
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Product Name |
Phenylboronic acid | |
CAS RN |
98-80-6 | |
Record name | Phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98-80-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzeneboronic acid | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098806 | |
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Record name | Phenylboronic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01795 | |
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Record name | Phenylboronic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66487 | |
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Record name | Boronic acid, B-phenyl- | |
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Record name | Boronic acid, phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihydroxy(phenyl)borane | |
Source | European Chemicals Agency (ECHA) | |
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Record name | BENZENEBORONIC ACID | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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